N-(2-Dimethylamino-5-methoxyphenyl)acetamide
Description
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-5-methoxyphenyl]acetamide |
InChI |
InChI=1S/C11H16N2O2/c1-8(14)12-10-7-9(15-4)5-6-11(10)13(2)3/h5-7H,1-4H3,(H,12,14) |
InChI Key |
VCFVWTRUWXEQTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)OC)N(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(2-Dimethylamino-5-methoxyphenyl)acetamide
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
- Introduction of the dimethylamino group on the aromatic ring.
- Acetylation of the amino group to form the acetamide.
- Incorporation of the methoxy substituent at the 5-position.
The synthetic routes can vary depending on the starting materials and reagents used, but commonly involve aromatic amines and acylation reactions.
Specific Synthetic Routes
Methylation and Acetylation via N,N-Dimethylformamide Dimethyl Acetal (NNDMF-DMA)
One documented method involves the reaction of a fluorinated acetylated phenyl compound with N,N-dimethylformamide dimethyl acetal (NNDMF-DMA) to introduce the dimethylamino functionality, followed by methylation and acetylation steps:
- The starting material, N-(5-acetyl-2-fluorophenyl)-N-methyl-acetamide, is treated with excess NNDMF-DMA under reflux conditions (70–90 °C) in the presence of an apolar aromatic solvent such as toluene or xylene.
- Methylation is performed using methyl p-toluenesulfonate in a polar aprotic solvent like acetonitrile at 10–50 °C.
- Neutralization with a base such as sodium hydroxide follows.
- The final acetylation occurs in glacial acetic acid at 60–90 °C over 2–6 hours with an aliphatic alcohol (e.g., isopropanol) added to facilitate the reaction.
This method yields the target compound with controlled substitution and purity.
Nucleophilic Substitution of 2-Bromoacetamide with Dimethylamine
An alternative approach involves the nucleophilic substitution of 2-bromoacetamide with dimethylamine to form 2-(dimethylamino)acetamide, which can then be further functionalized:
- 2-Bromoacetamide is dissolved in acetonitrile.
- 2 M dimethylamine in tetrahydrofuran is added under an inert argon atmosphere.
- The mixture is stirred at room temperature for 48 hours.
- The reaction mixture is evaporated and neutralized over a carbonate resin.
- Filtration and solvent evaporation yield 2-(dimethylamino)acetamide as a solid with high yield (up to 100%).
This intermediate can be coupled with appropriately substituted phenyl derivatives bearing a methoxy group to obtain the target acetamide.
Directed ortho-Metalation (DoM) for Selective Functionalization
Directed ortho-metalation (DoM) is a powerful synthetic technique for regioselective functionalization of aromatic rings, especially in compounds bearing methoxy groups:
- The methoxy group acts as a directing metalation group (DMG), coordinating to strong bases such as n-butyllithium.
- Ortho-lithiation occurs selectively at the 2-position relative to the methoxy substituent.
- Subsequent quenching with electrophiles (e.g., acyl chlorides or formamides) introduces the acetamide functionality.
- This method allows for the selective introduction of the dimethylamino group by further functional group transformations.
DoM provides a regioselective route to this compound derivatives with high precision and yields.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Time | Notes |
|---|---|---|---|---|---|
| Methylation | Methyl p-toluenesulfonate | 10–50 | Acetonitrile | Variable | Polar aprotic solvent used |
| Reaction with NNDMF-DMA | Excess NNDMF-DMA | 70–90 | Toluene, n-heptane | Reflux | Apolar aromatic and aliphatic solvents |
| Acetylation | Glacial acetic acid, aliphatic alcohol (isopropanol) | 60–90 | Glacial acetic acid | 2–6 hours | Final acetylation step |
| Nucleophilic substitution | 2-Bromoacetamide, dimethylamine | Room temp | Acetonitrile, THF | 48 hours | Inert atmosphere, argon |
| Directed ortho-metalation | n-Butyllithium, electrophile (acyl chloride/formamide) | -78 to 0 | Ether solvents (e.g., Et2O) | Minutes to hrs | Regioselective ortho-substitution |
Analysis of Preparation Methods
Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| NNDMF-DMA methylation route | High selectivity, well-controlled reaction conditions | Requires handling of moisture-sensitive reagents |
| Nucleophilic substitution | High yield, straightforward reaction setup | Long reaction time (48 h), requires inert atmosphere |
| Directed ortho-metalation | Excellent regioselectivity, versatile for substitutions | Requires low temperature and strong bases, sensitive |
Purity and Yield Considerations
- The methylation and acetylation route yields highly pure products due to controlled reaction steps and solvent choices.
- Nucleophilic substitution achieves nearly quantitative yields but may require extensive purification to remove residual amines or salts.
- DoM methods provide regioisomerically pure products but may require careful quenching and workup to avoid side reactions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-5-methoxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
N-[2-(dimethylamino)-5-methoxyphenyl]acetamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-5-methoxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Antimicrobial and Antifungal Activity
- Comparisons: Compounds 47–50 (): These derivatives contain a benzo[d]thiazolylsulfonyl piperazinyl group linked to the acetamide core. Compounds 47 and 48 showed strong activity against gram-positive bacteria, while 49 and 50 exhibited antifungal effects. The target compound’s dimethylamino group may offer different binding kinetics compared to the bulky heterocyclic substituents in these analogs . N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) (): This para-methoxy-substituted derivative demonstrated potent anticancer activity.
Anti-Cancer Activity
- Compounds 38–40 (): These derivatives, with sulfonyl-linked quinazoline rings, showed remarkable cytotoxicity against multiple cancer cell lines. The absence of a sulfonyl-quinazoline group in the target compound suggests differing mechanisms of action, possibly relying on amine-mediated interactions .
Electronic and Crystallographic Properties
- N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides (): Substitution with electron-withdrawing groups (e.g., nitro) significantly altered crystal parameters. In contrast, the target compound’s electron-donating groups (dimethylamino, methoxy) likely favor different packing arrangements and solubility profiles, which could influence bioavailability .
- N-{2-[2-(2-Cyano-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl}-acetamide (): The diazenyl and nitro groups here create strong electron-withdrawing effects, contrasting with the target’s electron-rich aromatic system. Such differences impact charge distribution and reactivity .
Data Tables
Table 1: Structural and Functional Comparisons
Table 2: Substituent Electronic Effects
Q & A
Q. What are the common synthetic routes for preparing N-(2-Dimethylamino-5-methoxyphenyl)acetamide, and what reaction conditions are critical for success?
Methodological Answer: Synthesis typically involves condensation reactions between substituted anilines and acetylating agents. A general approach includes:
Amination and Acetylation : Reacting 2-dimethylamino-5-methoxyaniline with acetic anhydride or chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone.
Purification : Recrystallization using ethanol or methanol to isolate the product.
Q. Critical Conditions :
Q. Table 1: Representative Reaction Parameters
| Step | Reagents/Conditions | Yield Range | Key Characterization Techniques |
|---|---|---|---|
| 1 | Acetic anhydride, DCM, 0°C | 60–75% | TLC, H NMR |
| 2 | Recrystallization (EtOH) | 85–90% purity | Melting point, HPLC |
Q. How is this compound characterized for structural confirmation and purity?
Methodological Answer: Researchers employ a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., dimethylamino and methoxy groups) via chemical shifts (e.g., δ 2.8–3.2 ppm for N(CH)) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z 238.1445).
- Infrared (IR) Spectroscopy : Detects acetamide C=O stretching (~1650 cm) and N-H bending (~1550 cm) .
- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Advanced Research Questions
Q. What strategies optimize multi-step synthesis yields, and how can competing side reactions be mitigated?
Methodological Answer: Key Strategies :
- Intermediate Isolation : Purify intermediates (e.g., via column chromatography) to prevent carryover impurities .
- Catalytic Optimization : Use coupling agents like TBTU or HATU in condensation steps to enhance efficiency .
- pH Control : Adjust pH during aqueous workups (e.g., pH 7–8) to minimize hydrolysis of sensitive groups (e.g., methoxy) .
Case Study :
In a related compound (N-(4-methoxyphenyl)acetamide), replacing NaOH with KCO in the acylation step increased yields from 65% to 82% by reducing ester hydrolysis .
Q. How do structural modifications (e.g., substituent position or electronic effects) influence biological activity?
Methodological Answer: Substituent Impact :
- Methoxy Group : Enhances lipophilicity and membrane penetration, critical for antifungal activity .
- Dimethylamino Group : Electron-donating effects stabilize charge-transfer interactions in enzyme inhibition (e.g., CYP450) .
Q. Table 2: Structure-Activity Relationships (SAR)
| Derivative | Substituent Position | Biological Activity (IC) | Mechanism Insights |
|---|---|---|---|
| 5-Methoxy | Para | Anticancer: 12 µM (MCF-7) | Apoptosis induction via ROS |
| 3-Nitro | Meta | Antibacterial: 8 µg/mL | Disrupts cell wall synthesis |
Q. Experimental Design :
- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., tubulin).
- In Vitro Assays : Compare IC values across cell lines (e.g., HCT-116 vs. HEK293) to assess selectivity .
Q. How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer: Root Causes of Discrepancies :
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. MDA-MB-231) or incubation times .
- Solubility Issues : Use of DMSO vs. PBS may alter compound bioavailability .
Q. Resolution Strategies :
Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size) .
Control Experiments : Include reference compounds (e.g., cisplatin for cytotoxicity) to calibrate assays.
Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify trends .
Example :
Contradictory antifungal results for N-(4-methoxyphenyl)acetamide derivatives were traced to variations in fungal strain susceptibility (C. albicans vs. A. fumigatus) .
Q. What computational methods are employed to predict the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 78), blood-brain barrier permeability (BBB+), and CYP450 inhibition .
- Molecular Dynamics (MD) : Simulate binding stability to targets (e.g., 50 ns simulations in GROMACS) .
- QSAR Modeling : Relate logP values (calculated: 1.9) to antibacterial activity using partial least squares regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
